![molecular formula C7H12O2 B13574715 {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, the compound may inhibit protein phosphatases, preventing the formation of active transcription factors essential for gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- {4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanol
Uniqueness
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for diverse chemical reactions and interactions. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-oxabicyclo[2.2.1]heptan-1-ylmethanol |
InChI |
InChI=1S/C7H12O2/c8-5-7-2-1-6(3-7)4-9-7/h6,8H,1-5H2 |
Clave InChI |
FCUVZOZHCSYFHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




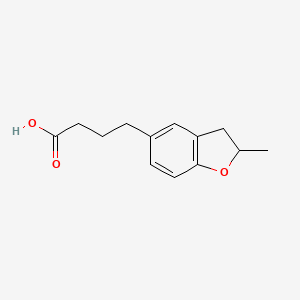
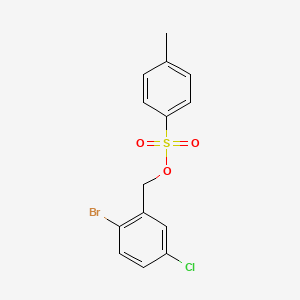
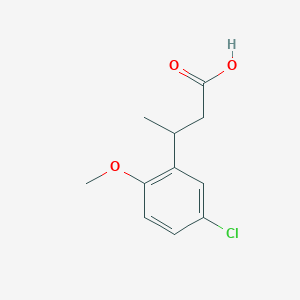
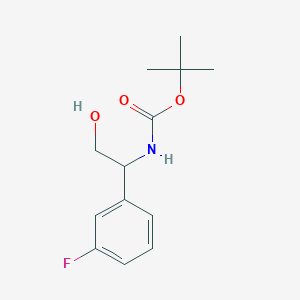
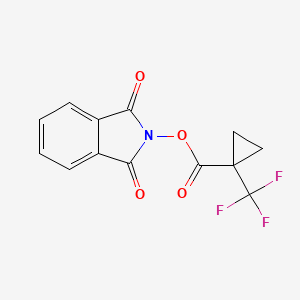
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
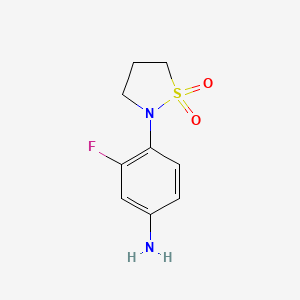
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
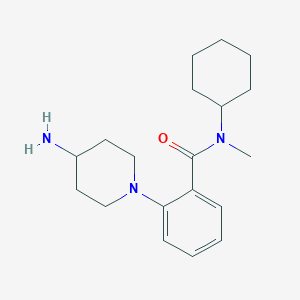
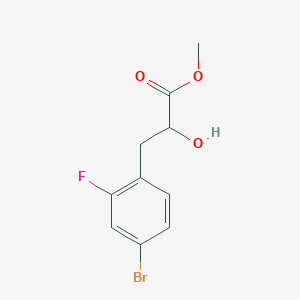
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
